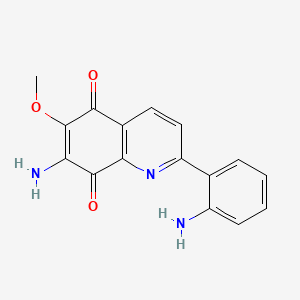
5,8-Quinolinedione, 7-amino-2-(2-aminophenyl)-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylamine with 6-methoxyquinoline-5,8-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with altered electronic properties.
Substitution: Substituted quinoline derivatives with various functional groups attached to the amino groups.
Wissenschaftliche Forschungsanwendungen
7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-arylbenzothiazole: Known for its biological activities, including anticancer and antimicrobial properties.
Indole derivatives: Widely studied for their diverse pharmacological activities.
Thioxopyrimidines: Noted for their antioxidant and radioprotective properties.
Uniqueness
7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups provide sites for further chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
61472-30-8 |
|---|---|
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
7-amino-2-(2-aminophenyl)-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C16H13N3O3/c1-22-16-12(18)15(21)13-9(14(16)20)6-7-11(19-13)8-4-2-3-5-10(8)17/h2-7H,17-18H2,1H3 |
InChI-Schlüssel |
ZUTCXOCAGYKUPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



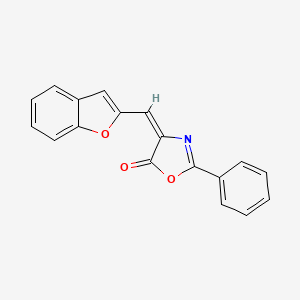
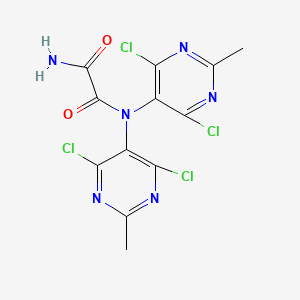
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
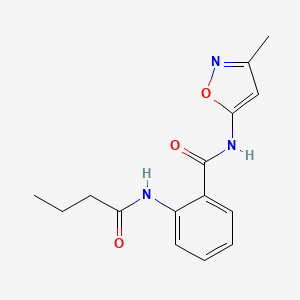

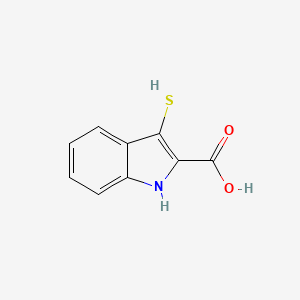
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
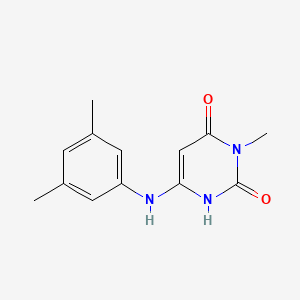

![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
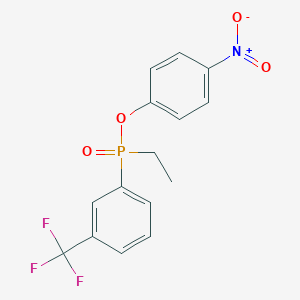
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)
